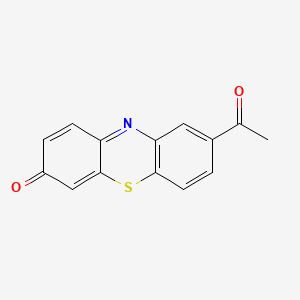
8-Acetyl-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Acetyl-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an acetyl group attached to the phenothiazine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then purified and characterized using various analytical techniques such as IR, NMR, and mass spectrometry.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 8-Acetyl-3H-phenothiazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule, such as the acetyl and phenothiazine moieties.
Common Reagents and Conditions:
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the acetyl group or the phenothiazine core, often using reagents like halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sulfides to sulfoxides using 3H-phenothiazin-3-one as a photocatalyst results in the formation of sulfoxides .
Aplicaciones Científicas De Investigación
8-Acetyl-3H-phenothiazin-3-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Acetyl-3H-phenothiazin-3-one involves its ability to act as a photocatalyst. When exposed to blue LED light, the compound generates reactive oxygen species that facilitate the oxidation of sulfides to sulfoxides . This process involves the activation of molecular oxygen and the formation of peroxy radicals, which then oxidize the sulfide substrates.
Comparación Con Compuestos Similares
3H-Phenothiazin-3-one: A closely related compound that also acts as a photocatalyst for oxidation reactions.
Phenothiazine: The parent compound of the phenothiazine family, known for its diverse biological activities.
Modafinil and Sulforaphane: Pharmaceutically active compounds synthesized using phenothiazine derivatives.
Uniqueness: 8-Acetyl-3H-phenothiazin-3-one is unique due to its specific acetyl substitution, which imparts distinct chemical and biological properties. Its ability to act as a photocatalyst under mild conditions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
32722-89-7 |
|---|---|
Fórmula molecular |
C14H9NO2S |
Peso molecular |
255.29 g/mol |
Nombre IUPAC |
8-acetylphenothiazin-3-one |
InChI |
InChI=1S/C14H9NO2S/c1-8(16)9-2-5-13-12(6-9)15-11-4-3-10(17)7-14(11)18-13/h2-7H,1H3 |
Clave InChI |
ULPPMBLZALUHJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)SC3=CC(=O)C=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


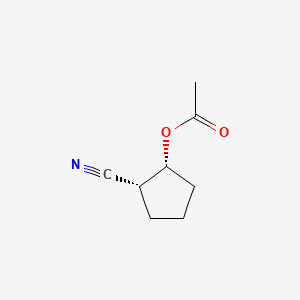
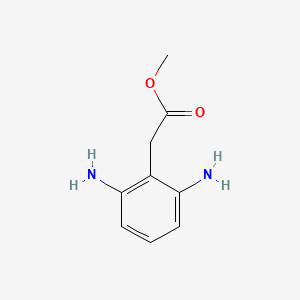
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
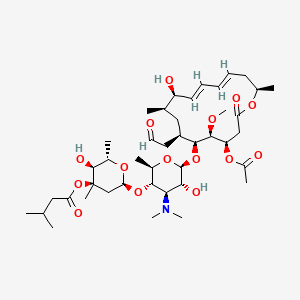
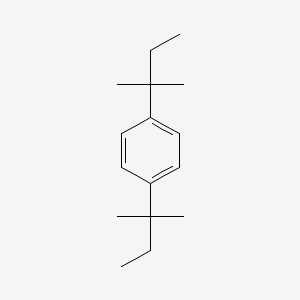
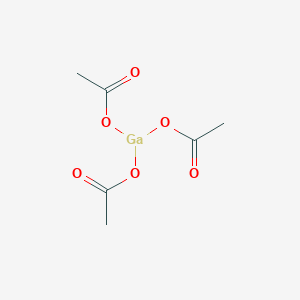
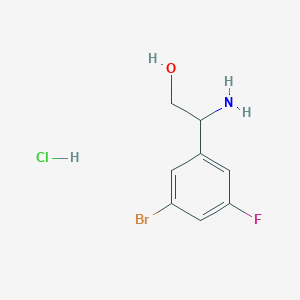
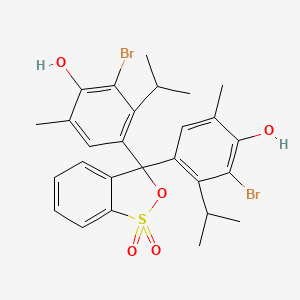
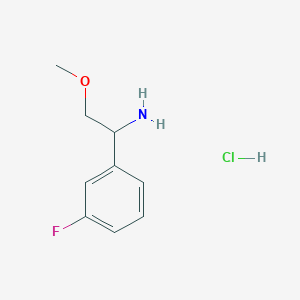
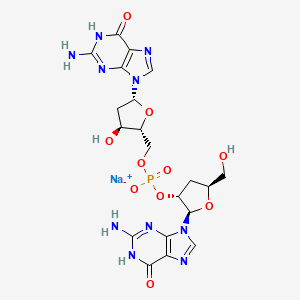
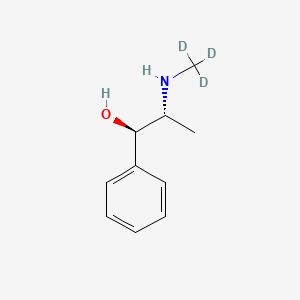
![2-[5-[2-[[bis(pyridin-2-ylmethyl)amino]methyl]-N-methylanilino]-2-chloro-6-hydroxy-3-oxoxanthen-9-yl]benzoic acid](/img/structure/B13830228.png)
![3-Benzhydryloxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B13830236.png)
![1,3-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B13830244.png)
